Physicochemical Characteristics and Application Workflows of 2-[(2-Bromophenyl)methyl]butanoic Acid
Physicochemical Characteristics and Application Workflows of 2-[(2-Bromophenyl)methyl]butanoic Acid
Executive Summary
In modern drug discovery, the strategic selection of building blocks dictates the success of downstream lead optimization. 2-[(2-Bromophenyl)methyl]butanoic acid (CAS: 66192-00-5) acts as a highly versatile small molecule scaffold[1]. By combining an aliphatic carboxylic acid with an ortho-brominated aromatic ring, this compound offers dual orthogonal reactivity. As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets, providing you with the mechanistic causality behind its physicochemical behavior, a self-validating synthesis protocol, and advanced derivatization strategies.
Core Physicochemical Profiling
Understanding the fundamental properties of this scaffold is critical for predicting its behavior in both synthetic environments and biological assays. The ortho-bromo substitution provides significant steric shielding, which restricts the rotational degrees of freedom around the benzyl C–C bond. This conformational locking is highly advantageous in drug design, as it pre-organizes the molecule to fit specific receptor pockets with minimal entropic penalty.
Quantitative Data Summary
| Parameter | Value | Analytical & Practical Relevance |
| IUPAC Name | 2-[(2-Bromophenyl)methyl]butanoic acid | Standardized nomenclature for IP filing. |
| CAS Number | 66192-00-5 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₁₁H₁₃BrO₂ | Determines exact mass for HRMS (256.0099 Da). |
| Molecular Weight | 257.13 g/mol | Ideal size for fragment-based drug discovery (FBDD). |
| LogP (Est.) | ~3.2 | Indicates moderate lipophilicity, suitable for membrane permeability. |
| pKa (Est.) | ~4.7 | Dictates ionization state at physiological pH (predominantly ionized). |
| Physical State | Solid powder | Ensures stability during long-term benchtop storage. |
Experimental Methodology: Synthesis and Isolation
To utilize this building block effectively, one must master its synthesis from commercially available precursors. The following protocol details the α-alkylation of ethyl butanoate, followed by saponification.
Step-by-Step Protocol
Step 1: Kinetic Enolate Formation
-
Charge a flame-dried Schlenk flask with anhydrous THF (0.5 M) and diisopropylamine (1.1 equiv). Cool to -78 °C under an inert N₂ atmosphere.
-
Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise.
-
Causality: The slight excess of amine ensures complete consumption of n-BuLi, preventing unwanted direct nucleophilic attack on the ester carbonyl.
-
-
Stir for 30 minutes, then add ethyl butanoate (1.0 equiv) dropwise. Stir for 1 hour.
Step 2: α-Alkylation
-
Add 2-bromobenzyl bromide (1.05 equiv) dissolved in THF dropwise.
-
Causality: The ortho-bromo group introduces steric bulk. Adding it slowly prevents local concentration spikes, minimizing the risk of di-alkylation.
-
-
Allow the reaction to warm to room temperature over 4 hours.
Step 3: Saponification (Hydrolysis)
-
Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate the organic layer.
-
Redissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at 50 °C for 12 hours.
-
Causality: The mixed solvent system ensures both the lipophilic ester and the hydrophilic hydroxide salt remain in solution, driving the saponification to completion.
-
Step 4: Acidification and Isolation
-
Evaporate the organic solvents. Dilute the aqueous layer with water and wash with Et₂O to remove unreacted neutral impurities.
-
Acidify the aqueous layer to pH 2 using 1M HCl.
-
Causality: Lowering the pH below the compound's pKa (~4.7) fully protonates the carboxylate, forcing the product to partition entirely into the subsequent EtOAc extraction.
-
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the pure acid.
Fig 1: Stepwise α-alkylation synthesis workflow for 2-[(2-Bromophenyl)methyl]butanoic acid.
Analytical Validation (Self-Validating System)
A robust protocol must be self-validating. To confirm the identity and purity of 2-[(2-Bromophenyl)methyl]butanoic acid, employ the following orthogonal analytical techniques:
-
LC-MS (ESI-): Operate in negative ion mode. Carboxylic acids readily lose a proton. The presence of the [M-H]⁻ isotopic doublet at m/z 255 and 257 in a perfect 1:1 ratio validates the presence of the single bromine atom.
-
HPLC-UV: Run a gradient of 10-90% MeCN in H₂O modified with 0.1% TFA.
-
Causality: The TFA suppresses the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak rather than a broad, tailing band that occurs when the compound is partially ionized on the column.
-
-
¹H NMR (CDCl₃): The disappearance of the ethyl ester signals (quartet at 4.1 ppm, triplet at 1.2 ppm) confirms complete hydrolysis. The diagnostic multiplet of the α-proton (around 2.5–2.8 ppm) confirms successful alkylation.
Downstream Applications and Derivatization
The true value of 2-[(2-Bromophenyl)methyl]butanoic acid lies in its dual-reactivity. It serves as a linchpin in divergent synthesis, allowing researchers to explore vast chemical space from a single starting material[1].
-
Aryl Bromide Reactivity: The ortho-bromo group is primed for palladium-catalyzed cross-coupling reactions. It can undergo Suzuki-Miyaura coupling with boronic acids to yield biaryl compounds, or Buchwald-Hartwig amination to generate complex aniline derivatives.
-
Carboxylic Acid Reactivity: The aliphatic acid can be readily activated using standard coupling reagents (e.g., HATU, EDC) to form amides or esters.
Fig 2: Divergent derivatization pathways utilizing the dual-reactive functional groups.
References
-
Accela ChemBio. "1218288-32-4 / 66192-00-5 Product Information". Accela ChemBio Inc.[Link]
